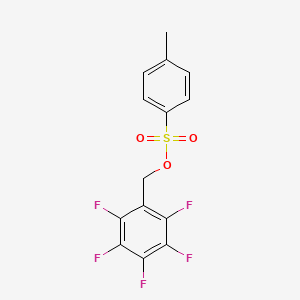

Pentafluorobenzyl p-Toluenesulfonate

Descripción general

Descripción

Pentafluorobenzyl p-Toluenesulfonate is a chemical compound with the molecular formula C14H9F5O3S. It is commonly used as a derivatizing reagent in gas chromatography for the determination of inorganic anions . This compound is known for its ability to enhance the volatility of analytes and introduce a detector-oriented tag into molecules, making it highly valuable in analytical chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl p-Toluenesulfonate can be synthesized through the reaction of pentafluorobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and results in the formation of the desired ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of the reaction conditions to accommodate larger quantities .

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorobenzyl p-Toluenesulfonate primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorobenzyl group . It can react with various nucleophiles to form corresponding derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as thiols, amines, and alcohols. The reactions typically occur under mild conditions, often in the presence of a phase transfer catalyst like tetra-n-amylammonium chloride .

Major Products Formed

The major products formed from reactions with this compound are pentafluorobenzyl derivatives of the nucleophiles used. For example, the reaction with n-butyl mercaptan forms n-butyl pentafluorobenzyl thioether .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

PFBT, with the molecular formula C14H9F5O3S, serves as a derivatizing agent primarily through a process known as extractive alkylation . This mechanism involves the transformation of polar compounds, such as mercaptans and cyanides, into more volatile derivatives that can be analyzed using GC techniques. The derivatization enhances the sensitivity and specificity of the detection methods employed.

Key Characteristics

- Molecular Weight : 352.28 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like dichloromethane and acetonitrile

Analytical Chemistry

PFBT is extensively used in analytical chemistry as a derivatizing reagent for the determination of various analytes:

- Mercaptans : PFBT effectively derivatizes mercaptans to form pentafluorobenzyl derivatives, which are suitable for GC analysis. This method has been validated for quantifying n-butyl mercaptan with high sensitivity (correlation coefficient ) .

- Cyanides : The compound is utilized in forensic toxicology to detect cyanide levels in biological samples. PFBT reacts with cyanide to form a more stable derivative, facilitating its analysis via gas chromatography-tandem mass spectrometry (GC-MS/MS) .

Forensic Toxicology

In forensic applications, PFBT plays a crucial role in toxicological assessments:

- Cyanide Detection : A study demonstrated the successful application of PFBT for cyanide determination in blood samples using GC-MS/MS, highlighting its effectiveness in forensic investigations .

- Sulfur Compounds : The compound is also employed to analyze sulfur-containing compounds in biological fluids, enhancing their detectability through derivatization .

Environmental Analysis

PFBT is increasingly used to analyze environmental pollutants:

- Trace Detection : It aids in detecting trace amounts of mercaptans and other volatile organic compounds (VOCs) in air and water samples, improving the sensitivity of analytical methods .

- Pollutant Monitoring : The compound's ability to enhance the volatility of analytes makes it suitable for monitoring environmental contaminants effectively.

Case Study 1: Derivatization of Mercaptans

In a controlled study, n-butyl mercaptan was derivatized using PFBT under optimized conditions. The resulting pentafluorobenzyl thioether was analyzed via GC-FID, demonstrating significant peak areas corresponding to the derivative formation . This study established PFBT's efficacy as a derivatizing agent.

Case Study 2: Forensic Analysis of Cyanides

A groundbreaking study utilized PFBT for the first-time cyanide detection in blood samples through GC-MS/MS. The results indicated that PFBT significantly improved the sensitivity and specificity of cyanide detection compared to traditional methods . This application underscores PFBT's potential impact on forensic toxicology.

Mecanismo De Acción

The mechanism of action of Pentafluorobenzyl p-Toluenesulfonate involves its ability to act as a derivatizing agent. It reacts with nucleophiles to form pentafluorobenzyl derivatives, which are more volatile and detectable by gas chromatography . The pentafluorobenzyl group enhances the electron capture properties of the analytes, making them more suitable for detection by electron capture detectors .

Comparación Con Compuestos Similares

Similar Compounds

Pentafluorobenzyl Bromide: Another derivatizing reagent used in gas chromatography, similar in function to Pentafluorobenzyl p-Toluenesulfonate.

p-Toluenesulfonic Acid: A related compound used in various chemical reactions, but without the pentafluorobenzyl group.

Pentafluorobenzyl Chloride: Similar to this compound, used for derivatization in analytical chemistry.

Uniqueness

This compound is unique due to its combination of the pentafluorobenzyl group and the p-toluenesulfonate ester, which provides both enhanced volatility and electron capture properties. This makes it particularly effective for gas chromatographic applications .

Actividad Biológica

Pentafluorobenzyl p-toluenesulfonate (PFB-TS) is a versatile chemical compound utilized primarily in analytical chemistry as a derivatizing agent. Its unique properties allow it to interact with various biological molecules, making it significant in biochemical research and applications. This article explores the biological activity of PFB-TS, including its mechanisms of action, effects on cellular processes, and applications in scientific research.

Target of Action

PFB-TS acts primarily as a derivatizing reagent, facilitating the conversion of mercaptans into their respective pentafluorobenzyl derivatives. This conversion enhances the volatility and detectability of these compounds in gas chromatography (GC) and mass spectrometry (MS) analyses.

Mode of Action

The compound employs a mechanism known as extractive alkylation, where it interacts with nucleophiles such as thiols and amines through nucleophilic substitution reactions. This process is crucial for the formation of stable derivatives that can be analyzed effectively.

PFB-TS exhibits significant biochemical properties that influence its interactions with cellular components:

- Derivatization Agent : It is extensively used for the derivatization of various analytes, improving their detection sensitivity in analytical methods.

- Cellular Effects : The compound can affect cell signaling pathways and gene expression by modifying target biomolecules, which can lead to changes in cellular metabolism and function.

Cellular Effects

The biological activity of PFB-TS extends to various cellular processes:

- Impact on Cell Function : PFB-TS influences cellular functions by modifying proteins and enzymes involved in metabolic pathways. For example, it has been used in forensic toxicology to determine cyanide levels in blood samples, affecting cellular respiration.

- Dosage Effects : Studies indicate that low doses may have minimal impact, while higher concentrations can lead to enzyme inhibition and disruptions in metabolic processes.

Research Applications

PFB-TS has diverse applications across various fields:

| Field | Application |

|---|---|

| Analytical Chemistry | Used as a derivatizing agent for the detection of mercaptans and other analytes via GC-MS. |

| Forensic Toxicology | Employed in determining cyanide levels in biological samples. |

| Environmental Analysis | Utilized for detecting trace environmental pollutants by enhancing their volatility. |

| Pharmaceutical Research | Involved in synthesizing pharmaceutical intermediates and active compounds. |

Case Studies

Several case studies illustrate the practical applications of PFB-TS:

- Forensic Toxicology Study : A study demonstrated the use of PFB-TS for analyzing blood samples for cyanide detection. The derivatization improved the sensitivity of GC-MS techniques, allowing for accurate quantification of cyanide levels in forensic investigations.

- Environmental Monitoring : Research has shown that PFB-TS can effectively enhance the detectability of mercaptans in environmental samples, aiding in pollution monitoring efforts.

- Metabolic Pathway Analysis : In metabolic studies, PFB-TS has been used to derive specific metabolites from complex biological matrices, providing insights into metabolic flux and pathways.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNSDBYJUGNUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379746 | |

| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32974-36-0 | |

| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32974-36-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pentafluorobenzyl p-toluenesulfonate facilitate the detection of cyanide in biological samples?

A1: Cyanide, in its anionic form, is difficult to analyze directly using gas chromatography due to its polarity and thermal instability. This compound acts as a derivatizing agent, reacting with cyanide to form a more volatile and thermally stable derivative suitable for gas chromatographic analysis. [, ] This derivative, pentafluorobenzyl cyanide, can then be separated and detected with higher sensitivity and selectivity.

Q2: What are the advantages of using gas chromatography-tandem mass spectrometry (GC-MS/MS) over other techniques for cyanide detection after derivatization with this compound?

A2: GC-MS/MS offers several advantages for cyanide detection after derivatization: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.